molecular formula C13H15N3O2S2 B2470111 1-Pyridin-2-yl-4-thiophen-2-ylsulfonylpiperazine CAS No. 496777-29-8

1-Pyridin-2-yl-4-thiophen-2-ylsulfonylpiperazine

Cat. No.: B2470111
CAS No.: 496777-29-8
M. Wt: 309.4
InChI Key: XEFSPLRLBPGJHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of PTSP, similar compounds have been synthesized using the multicomponent Chichibabin pyridine synthesis reaction . This method has been used to synthesize a novel di (thiophen-2-yl) substituted and pyrene-pyridine fluorescent molecular hybrid .

Scientific Research Applications

Antimicrobial and Antifungal Properties

Pyridine derivatives, including those similar in structure to 1-Pyridin-2-yl-4-thiophen-2-ylsulfonylpiperazine, have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, the study by Patel and Agravat (2007) elaborated on the synthesis of new pyridine derivatives and their subsequent screening for antimicrobial effects, demonstrating their potential in combating microbial infections (Patel & Agravat, 2007).

Analgesic and Antiparkinsonian Activities

Research by Amr, Maigali, and Abdulla (2008) focused on the synthesis of substituted pyridine derivatives, showcasing their analgesic and antiparkinsonian effects. Such studies highlight the therapeutic potential of pyridine-based compounds in managing pain and Parkinson's disease symptoms (Amr, Maigali, & Abdulla, 2008).

Anticancer Potential

The synthesis and evaluation of novel pyridine derivatives for anticancer activity have also been explored. Kumar et al. (2013) synthesized piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, evaluating them for their anticancer efficacy in vitro. Their findings indicate that certain derivatives exhibit significant anticancer activities, underscoring the potential of pyridine-based compounds in cancer therapy (Kumar et al., 2013).

Properties

IUPAC Name

1-pyridin-2-yl-4-thiophen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S2/c17-20(18,13-5-3-11-19-13)16-9-7-15(8-10-16)12-4-1-2-6-14-12/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFSPLRLBPGJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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